1-Bromo-8-chloronaphthalene
Overview
Description
1-Bromo-8-chloronaphthalene is a halogenated naphthalene derivative, which is a compound of interest in various chemical studies due to its unique structural and electronic properties. The presence of bromine and chlorine atoms on the naphthalene ring system can significantly influence the molecule's reactivity, physical properties, and potential applications in materials science and organic synthesis.
Synthesis Analysis
The synthesis of halogenated naphthalenes, such as 1-Bromo-8-chloronaphthalene, can be achieved through direct halogenation of naphthalene derivatives. For instance, the synthesis of 1,4,5,8-tetrachloro derivatives of alkyl naphthalenes has been reported, which can serve as precursors to other halogenated naphthalenes . Although the specific synthesis of 1-Bromo-8-chloronaphthalene is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of halogenated naphthalenes is characterized by the substitution pattern of the halogen atoms on the naphthalene ring. The presence of these atoms can lead to variations in the crystal structure and stability. For example, 1,4-dihalonaphthalenes, including 1-Bromo-8-chloronaphthalene, exhibit different crystal structures due to the chemical perturbation caused by the halogen atoms . The molecular motions and lattice stability of these compounds have been studied using Raman spectroscopy, which provides insights into the effects of halogen substitution on the material's properties .
Chemical Reactions Analysis
Halogenated naphthalenes participate in various chemical reactions, often serving as intermediates or reactants in organic synthesis. For example, 1-bromo-1-lithioethene, a related halogenated compound, has been used in organic synthesis to undergo clean 1,2-addition with aldehydes and ketones, yielding a range of products . While the specific reactions of 1-Bromo-8-chloronaphthalene are not discussed in the provided papers, its reactivity is likely to be influenced by the presence and position of the bromine and chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-8-chloronaphthalene are influenced by its molecular structure. The solubility of bromoderivatives in halogenated naphthalenes, such as 1-chloronaphthalene and 1-bromonaphthalene, has been studied, indicating that the halogen atoms affect the solubility and density of these compounds . Additionally, the crystal structure of 1,4-dibromonaphthalene, a closely related compound, has been determined, providing approximate values of bond lengths and angles, which can be informative for understanding the properties of 1-Bromo-8-chloronaphthalene .
Scientific Research Applications
Application in Drug Synthesis
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: 1-Bromo-8-chloronaphthalene is primarily used as an intermediate in the preparation of a series of quinazoline compounds, and biological inhibitors and drug compositions of KRas G12C and KRas G12D that regulate biological processes . These inhibitors have played a significant role in the treatment of central nervous system diseases and other diseases .
- Methods of Application or Experimental Procedures: The synthesis of 1-bromo-8-chloronaphthalene involves a reaction of 8-chloronaphthalen-1-amine with TsOH•H2O in MeCN, followed by the addition of a solution of NaNO2 and CuBr in H2O at -5 °C. The reaction mixture is stirred at 25 °C for 12 hours. The reaction mixture is then added to a saturated Na2SO3 solution, stirred for 15 mins, and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give a residue. The residue is purified by column chromatography to give 1-bromo-8-chloronaphthalene .
- Results or Outcomes Obtained: The synthesis yields 1-bromo-8-chloronaphthalene with a 72% yield and 99% purity .
Application in the Preparation of Peri-Substituted Naphthalene Series
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: 1-Bromo-8-chloronaphthalene is used as a reagent in the preparation of peri-substituted naphthalene series . These compounds have various applications in the field of organic synthesis, medicinal chemistry, and materials science.
Safety And Hazards
Future Directions
While specific future directions for 1-Bromo-8-chloronaphthalene are not mentioned in the available resources, it is noted that this compound has gained interest in various fields of research and industry due to its unique physical and chemical properties. Its role as an intermediate in the preparation of a series of quinazoline compounds and biological inhibitors suggests potential applications in pharmaceutical research and development .
properties
IUPAC Name |
1-bromo-8-chloronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQEADUKRNQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605564 | |
Record name | 1-Bromo-8-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-8-chloronaphthalene | |
CAS RN |
20816-79-9 | |
Record name | 1-Bromo-8-chloronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20816-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-8-chloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-8-chloronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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